Cas no 83939-60-0 (2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline)

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Properties
Names and Identifiers
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- 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
- 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline(SALTDATA: FREE)
- Quinazoline, 2-chloro-5,6,7,8-tetrahydro-4-methyl-
- CS-0365209
- SCHEMBL13523663
- BS-38481
- DTXSID90518543
- 83939-60-0
- AKOS006343800
- MFCD12827458
-
- MDL: MFCD12827458
- Inchi: InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3
- InChIKey: WUBUBHNBFMEVNX-UHFFFAOYSA-N
- SMILES: CC1=C2CCCCC2=NC(=N1)Cl
Computed Properties
- 精确分子量: 182.0610761g/mol
- 同位素质量: 182.0610761g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 可旋转化学键数量: 0
- 复杂度: 163
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 2.8
- 拓扑分子极性表面积: 25.8Ų
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM217228-5g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1305 | 2022-08-31 | |
abcr | AB267845-1 g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 1 g |
€587.60 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1252684-1g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 1g |
$400 | 2024-06-06 | |
TRC | C374588-10mg |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 10mg |
$ 50.00 | 2022-04-01 | ||
TRC | C374588-100mg |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 100mg |
$ 135.00 | 2022-04-01 | ||
abcr | AB267845-250 mg |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 250 mg |
€357.80 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1252684-5g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1560 | 2024-06-06 | |
A2B Chem LLC | AH52316-5g |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1044.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1252684-5g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 5g |
$1560 | 2025-02-20 | |
eNovation Chemicals LLC | Y1252684-1g |
2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |
83939-60-0 | 95% | 1g |
$400 | 2025-02-26 |
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline Literature
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
Additional information on 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline
Introduction to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No. 83939-60-0)
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline, with the CAS number 83939-60-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinazolines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline.
Chemical Structure and Properties
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound with a molecular formula of C11H13ClN2. Its molecular weight is approximately 210.69 g/mol. The compound features a tetrahydroquinazoline core with a chlorine atom at the 2-position and a methyl group at the 4-position. The presence of these substituents imparts unique chemical and physical properties to the molecule. For instance, the chlorine atom can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution. The methyl group adds steric bulk and can influence the compound's solubility and lipophilicity.
The physical properties of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline include its melting point (typically around 100°C) and boiling point (around 300°C). It is generally a white crystalline solid that is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for various laboratory and industrial applications.
Synthesis Methods
The synthesis of 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has been extensively studied in the literature. One of the most common methods involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction forms an intermediate imine, which is then cyclized under appropriate conditions to yield the desired tetrahydroquinazoline structure. The final step often involves methylation using methyl iodide or another suitable methylating agent.
An alternative synthetic route involves the condensation of 4-chloroaniline with ethyl cyanoacetate followed by cyclization and reduction steps. This method provides good yields and is particularly useful for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods using catalysts such as palladium or copper complexes.
Biological Properties and Applications
2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has been investigated for its potential biological activities due to its structural similarity to other bioactive compounds. One of its notable properties is its ability to act as an inhibitor of various enzymes involved in cellular processes. For example, it has been shown to inhibit phosphodiesterases (PDEs), which are key enzymes in the regulation of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, which have been implicated in various physiological processes including smooth muscle relaxation and anti-inflammatory responses.
In addition to its enzyme inhibitory activity, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline has also been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and activating pro-apoptotic pathways. These findings suggest that it may have therapeutic potential in treating certain types of cancer.
Clinical Trials and Research Advancements
The clinical development of compounds derived from 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is an active area of research. Several derivatives have entered preclinical and early clinical trials for various indications. For instance, a derivative with enhanced PDE inhibitory activity has shown promise in treating cardiovascular diseases such as hypertension and heart failure. Another derivative with improved anticancer properties has demonstrated efficacy in preclinical models of lung cancer and breast cancer.
In recent years, advances in computational chemistry and high-throughput screening techniques have accelerated the discovery of new derivatives with optimized biological activities. Machine learning algorithms have been employed to predict the binding affinities of these compounds to their target proteins, enabling researchers to design more potent and selective inhibitors.
Safety Considerations
Safety is a critical aspect in the development of any pharmaceutical compound. Extensive toxicological studies have been conducted on 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline and its derivatives to ensure their safety for human use. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, like any drug candidate, it is important to monitor patients for potential adverse reactions during clinical trials.
In conclusion, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline (CAS No. 83939-60-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing research continues to uncover new insights into its mechanisms of action and potential uses, 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is poised to play a significant role in advancing medical treatments for various diseases.
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